Atractyloside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Atractyloside A is a natural product found in Atractylodes japonica, Atractylodes lancea, and Atractylodes macrocephala with data available.

Antiviral Effects on Influenza B Virus

Scientific Field: Virology and Immunology

Application Summary: Atractyloside A (AA) has been found to have potential antiviral properties against the influenza B virus, specifically the Victoria strain .

Methods of Application: The study involved both in vivo and in vitro experiments.

Results or Outcomes: The results suggest that AA can effectively attenuate the damage caused by influenza B virus infection. Therefore, it may be an effective natural drug against B/Victoria influenza infection .

Degradation Mechanism in Herbal Medicines

Scientific Field: Pharmacology and Traditional Chinese Medicine

Application Summary: Atractyloside (ATR) is found in many Asteraceae plants that are commonly used as medicinal herbs in China and other eastern Asian countries . ATR binds specifically to the adenine nucleotide translocator in the inner mitochondrial membrane and competitively inhibits ADP and ATP transport .

Methods of Application: The toxicity of ATR in medical herbs can be reduced by hydrothermal processing . The study used GC-MS coupled with SPE and TMS derivatisation to detect ATR levels in traditional Chinese medicinal herbs .

Results or Outcomes: The results suggest that ATR molecules were disrupted by decomposition, hydrolysis, and saponification after heating with water (decoction) for a long period of time . Hydrothermal processing could decompose the endogenous toxic compounds and also facilitate the detoxification of raw materials used in the Chinese medicine industry .

Quantification in Blood and Urine Samples

Scientific Field: Forensic Medicine and Toxicology

Application Summary: Atractyloside (ATR) and carboxyatractyloside (CATR) are toxic compounds present in many plants causing fatal poisonings around the world . A method has been developed to quantify ATR and CATR in blood and urine samples .

Methods of Application: The method uses a solid-phase extraction and a high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry detection .

Results or Outcomes: The method was applied to a non-fatal case of intoxication with A. gummifera. ATR and CATR were detected in blood (883.1 and 119.0 µg/L, respectively) and urine (230.4 and 140.3 µg/L, respectively) .

Diuretic Effect in Patients with Oedema

Application Summary: Pharmacological clinical studies on humans showed that dried rhizomes of A. macrocephala, which contain Atractyloside, exerted a diuretic effect in patients with oedema .

Methods of Application: The study involved administering dried rhizomes of A. macrocephala to patients with oedema .

Results or Outcomes: It has also been shown to be liver protective and a mild hypoglycaemic agent .

Atractyloside A is a toxic diterpenoid glycoside primarily found in various species of the Asteraceae family, particularly in the Mediterranean thistle. It is known for its potent inhibitory effects on the adenine nucleotide translocator located in the inner mitochondrial membrane, which plays a critical role in the transport of adenosine diphosphate and adenosine triphosphate. This inhibition disrupts oxidative phosphorylation, leading to cellular energy depletion and subsequent toxicity in various organisms, including humans and livestock .

The primary chemical reaction involving Atractyloside A is its competitive inhibition of the adenine nucleotide translocator. By binding to this transporter, Atractyloside A prevents the exchange of adenosine diphosphate and adenosine triphosphate across the mitochondrial membrane. This action effectively halts ATP production, leading to an accumulation of adenosine diphosphate and a depletion of cellular energy stores . Additionally, Atractyloside A can undergo hydrolysis and saponification when subjected to heat and water, resulting in various degradation products that may have different biological activities .

Atractyloside A exhibits significant biological activity due to its mechanism of action as an inhibitor of mitochondrial function. Its toxicity manifests through several pathways:

- Renal Toxicity: Exposure to Atractyloside A can lead to renal proximal tubule necrosis, which is characterized by cell death in kidney tissues .

- Hepatic Toxicity: Similar mechanisms can cause centrilobular hepatic necrosis, affecting liver function .

- Metabolic Disruption: The compound disrupts carbohydrate metabolism, contributing to various metabolic disorders .

Research has indicated that while acute toxicity is well-documented, chronic effects and potential reproductive toxicity remain underexplored .

Despite its toxicity, Atractyloside A has applications in research settings:

- Biochemical Studies: It serves as a valuable tool for studying mitochondrial function and energy metabolism due to its specific inhibitory action on the adenine nucleotide translocator.

- Pharmacological Research: Understanding its mechanisms of toxicity can aid in developing antidotes or protective agents against similar toxic compounds found in herbal medicines .

Additionally, hydrothermal processing methods have been investigated for reducing the toxicity of herbal preparations containing Atractyloside A, allowing for safer medicinal use .

Interaction studies have shown that Atractyloside A specifically binds to the adenine nucleotide translocator with high affinity. This interaction has been confirmed through various biochemical assays which demonstrate that the presence of Atractyloside A significantly alters ATP/ADP ratios within cells. Furthermore, studies suggest that other components present in herbal extracts may modulate the effects of Atractyloside A, complicating interpretations of its toxicity when consumed as part of traditional remedies .

Atractyloside A is part of a broader class of compounds known as glycosides. Here are some similar compounds:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Carboxyatractyloside | Diterpenoid Glycoside | Inhibits adenine nucleotide translocator | More potent than Atractyloside A |

| Digitoxin | Cardiac Glycoside | Inhibits Na+/K+ ATPase | Used therapeutically for heart conditions |

| Oleandrin | Cardiac Glycoside | Inhibits Na+/K+ ATPase | Exhibits both cardiotonic and cytotoxic properties |

| Saponins | Glycosides | Disrupts cell membranes | Known for their surfactant properties |

Atractyloside A's unique aspect lies in its specific action on mitochondrial transport mechanisms compared to other glycosides that may target different cellular processes. Its potent toxicity and specific biochemical interactions make it a significant compound for both pharmacological research and toxicological studies .

The historical foundation of Atractyloside A discovery traces back to the broader characterization of atractyloside compounds, which were first systematically studied in 1868 when the parent compound atractyloside was characterized from plant sources. However, the specific identification and structural elucidation of Atractyloside A as a distinct chemical entity occurred much later with advances in analytical chemistry and spectroscopic methods.

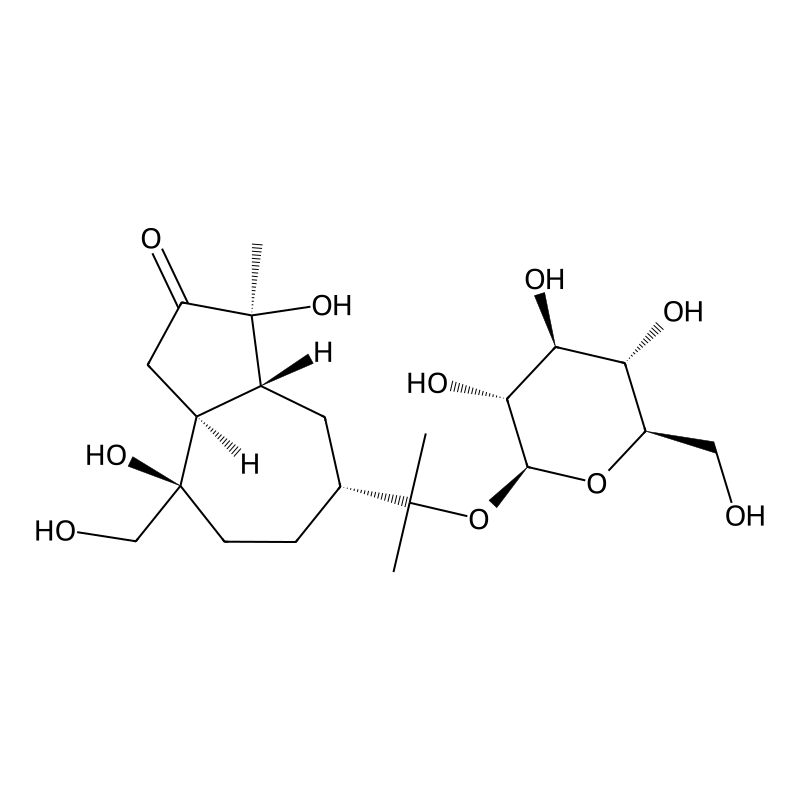

The nomenclature of Atractyloside A reflects its chemical classification as a member of the atractyloside family of compounds. The compound bears the Chemical Abstracts Service registry number 126054-77-1, establishing its unique chemical identity. The systematic chemical name for Atractyloside A is designated as (3S,3aR,5R,8R,8aS)-3,8-dihydroxy-8-(hydroxymethyl)-3-methyl-5-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3a,4,5,6,7,8a-hexahydro-1H-azulen-2-one, reflecting its complex stereochemical configuration.

The compound was first documented in the PubChem chemical database on May 9, 2013, with subsequent modifications recorded as recently as May 18, 2025, indicating ongoing refinement of its chemical characterization. Alternative nomenclature systems have designated the compound with additional systematic names, including the International Union of Pure and Applied Chemistry designation and various stereochemical descriptors that emphasize the precise three-dimensional arrangement of its constituent atoms.

Natural Occurrence and Biosynthetic Origins

Atractyloside A occurs naturally as a terpene glycoside, representing a complex secondary metabolite produced through sophisticated biosynthetic pathways in plant systems. The compound's chemical structure indicates its derivation from terpenoid biosynthetic routes, combined with glycosylation processes that attach sugar moieties to the core terpene framework.

Modern analytical techniques, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry, have enabled precise identification and quantification of Atractyloside A in plant extracts. These analytical approaches have revealed that the compound represents a significant bioactive constituent in processed and unprocessed plant materials, with varying concentrations depending on extraction and processing methodologies.

The biosynthetic origin of Atractyloside A involves complex enzymatic processes typical of terpenoid secondary metabolism in plants. The compound's structure suggests involvement of both the mevalonate and methylerythritol phosphate pathways for terpene backbone formation, followed by specific glycosyltransferase activities that attach the characteristic sugar residues. The precise stereochemical configuration observed in Atractyloside A indicates highly specific enzymatic control during biosynthesis, resulting in the formation of defined chiral centers throughout the molecule.

Research investigations have demonstrated that Atractyloside A concentrations can be influenced by various factors including plant processing methods, with studies showing differential levels between raw and processed plant materials. These findings suggest that traditional processing techniques may affect the biosynthetic stability or extraction efficiency of the compound from plant matrices.

Taxonomic Distribution in Plant Species

The taxonomic distribution of Atractyloside A demonstrates a notable specificity within the Asteraceae family, with documented occurrence in multiple species of the genus Atractylodes. Primary sources include Atractylodes japonica, Atractylodes lancea, and Atractylodes macrocephala, representing the principal plant species where this compound has been definitively identified and quantified.

Quantitative analysis has revealed significant variations in Atractyloside A concentrations among different plant species and processing conditions. Research data indicates substantial differences in compound levels between various Atractylodes species, with documented concentrations ranging from several hundred to several thousand micrograms per gram of dried plant material.

Table 1: Atractyloside A Distribution and Concentration in Plant Species

The distribution pattern of Atractyloside A within the genus Atractylodes suggests evolutionary conservation of the biosynthetic pathways responsible for its production. All documented species belong to the same taxonomic genus, indicating potential genetic and biochemical similarities that support the production of this specific secondary metabolite.

Comparative studies have examined the compound's presence in both traditional raw plant preparations and processed materials, revealing that processing methods can significantly influence the extractable quantities of Atractyloside A. Research focusing on Atractylodes lancea has demonstrated that traditional processing techniques, including bran-processing methods, can affect the final concentration and bioavailability of the compound in prepared herbal materials.

The geographic distribution of Atractyloside A-containing species spans multiple regions, particularly in East Asian territories where Atractylodes species are indigenous and cultivated for traditional medicinal applications. The compound's occurrence appears limited to specific taxonomic lineages within the Asteraceae family, suggesting specialized biosynthetic capabilities that evolved within this particular plant group.

Atractyloside A exhibits distinctive solubility characteristics that reflect its complex molecular structure and polar functional groups. The compound demonstrates moderate water solubility, though specific quantitative data for aqueous solubility remains limited in the literature [1] [2]. This hydrophilic tendency is consistent with its glycosidic nature and multiple hydroxyl functionalities.

The most well-characterized solubility data indicates that Atractyloside A dissolves readily in dimethyl sulfoxide (DMSO) at concentrations up to 30 mg/mL (66.89 mM) [3] [2] [4]. This represents the optimal solvent system for analytical and research applications. In alcoholic solvents, the compound shows very slight solubility in methanol when heated, while demonstrating slight solubility in pyridine under heated conditions [4].

The calculated logarithmic partition coefficient (LogP) of -3.63 indicates highly hydrophilic characteristics [5]. This value is corroborated by the XLogP3-AA value of -2.2 reported in computational databases [6]. These negative partition coefficients confirm the compound's preferential distribution toward aqueous phases over lipophilic environments, which is characteristic of glycosidic natural products.

Additional physicochemical parameters include a polar surface area (PSA) of 177.14 Ų [5], which exceeds typical values for compounds with good membrane permeability. The vapor pressure of 0.0±4.8 mmHg at 25°C [5] indicates low volatility under standard conditions, while the refractive index of 1.600 [5] provides optical characterization data.

| Solvent System | Solubility | Conditions | Reference |

|---|---|---|---|

| Water | Soluble (quantitative data limited) | Room temperature | [1] [2] |

| DMSO | 30 mg/mL (66.89 mM) | Room temperature | [3] [2] [4] |

| Methanol | Very slight | Heated conditions | [4] |

| Pyridine | Slight | Heated conditions | [4] |

Thermal Stability and Degradation Kinetics

Atractyloside A demonstrates temperature-dependent stability with well-characterized degradation pathways under elevated thermal conditions. Under standard storage conditions at room temperature, the compound remains stable when properly stored in sealed containers with appropriate desiccation [1] [2].

Thermal decomposition initiates above 60°C, with progressive structural breakdown occurring at higher temperatures . The compound exhibits a melting point range of 224-226°C [4] [8] and a calculated boiling point of 684.8±55.0°C at 760 mmHg [5] [9], though decomposition occurs well before the theoretical boiling point is reached.

Hydrothermal processing studies reveal that approximately 40% of Atractyloside A undergoes degradation after 2 hours at 98°C under acidic conditions (pH 2.3) [10] [11]. This degradation process involves multiple mechanisms including hydrolysis, decomposition, and saponification of the glycosidic and ester linkages [10] [11].

The degradation kinetics demonstrate pH-dependent enhancement, with acidic conditions significantly accelerating the breakdown process [10] [11]. Gas chromatography-mass spectrometry (GC-MS) analysis of degradation products reveals the formation of multiple compounds, including isovaleric acid derivatives resulting from hydrolysis of the isovalerate ester group and various fragments from sulphate group hydrolysis [10].

Temperature-dependent studies using mitochondrial systems show that atractyloside-induced effects are temperature-sensitive, with membrane de-energization and related processes being more pronounced at elevated temperatures [12].

| Temperature/Condition | Degradation Rate | Primary Mechanism | Products | Reference |

|---|---|---|---|---|

| Room temperature | Stable | None | No degradation | [1] [2] |

| 60°C | Decomposition begins | Thermal breakdown | Not specified | |

| 98°C, pH 7 | Moderate degradation | Hydrolysis | Multiple products | [10] |

| 98°C, pH 2.3 | 40% loss (2h) | Acid-catalyzed hydrolysis | Isovalerate derivatives | [10] [11] |

| 120°C | Significant degradation | Multiple mechanisms | Complex mixture | [10] |

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Complete structural elucidation of Atractyloside A has been achieved through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments [13] [14] [15]. Both proton (¹H) and carbon-13 (¹³C) NMR spectra have been fully assigned, providing definitive structural confirmation.

Two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer (HSQC-DEPT135), have been employed to characterize distinct spin systems within the molecule [14] [15]. These experiments revealed spin systems A and B corresponding to different structural domains of the compound, as well as detailed characterization of the glucose moiety region [14] [15].

All stereochemical assignments have been confirmed through NMR analysis in conjunction with X-ray crystallography, establishing the absolute configurations of all stereogenic centers [13] [14]. The NMR studies were conducted using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent system [13] [14] [15].

Mass Spectrometry

High-resolution mass spectrometry provides precise molecular weight determination with an exact mass of 448.230835 Da [16]. Under electrospray ionization (ESI) positive mode, the compound forms characteristic sodium adduct ions [M+Na]⁺ at m/z 471.30 [17] [16].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis reveals a parent ion [M+H]⁺ at m/z 471.3 with characteristic fragmentation to a product ion at m/z 291.1 [17] [18]. This fragmentation pattern involves loss of water molecules and removal of the glucose moiety, resulting in relatively stable fragment ions with high analytical utility [17].

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) methods have been developed for quantitative bioanalytical applications, utilizing the 471.3 → 291.1 transition for selective detection and quantification in biological matrices [19] [17].

Infrared Spectroscopy

Fourier transform infrared (FTIR) spectroscopy has been applied to characterize functional group vibrations in Atractyloside A and related compounds [20]. Attenuated total reflectance (ATR) techniques enable direct analysis without extensive sample preparation, providing information about hydroxyl, carbonyl, and glycosidic linkage vibrations [21] [22] [23].

Studies of related atractyloside compounds using infrared spectroscopy have demonstrated the utility of this technique for secondary structure analysis and hydrogen bonding characterization [20]. The technique proves particularly valuable for monitoring structural changes during thermal processing or chemical modifications.

| Spectroscopic Method | Key Characteristics | Applications | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Complete signal assignment | Structure confirmation | [13] [14] [15] |

| 2D NMR (HSQC-DEPT) | Spin system characterization | Stereochemistry | [14] [15] |

| High-Resolution MS | Exact mass: 448.230835 Da | Molecular weight | [16] |

| LC-MS/MS | 471.3 → 291.1 transition | Quantitative analysis | [17] [18] |

| UPLC-MS/MS | Enhanced sensitivity | Bioanalytical studies | [19] [17] |

| FTIR/ATR | Functional group vibrations | Structural analysis | [20] [21] [22] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types